

Spectroscopic Profile of Ethyl (tosylmethyl)carbamate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl (tosylmethyl)carbamate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **Ethyl (tosylmethyl)carbamate**. Due to the limited availability of published experimental spectra for this specific molecule in readily accessible databases, this document presents a predictive and illustrative spectroscopic profile based on the known chemical structure and data from analogous compounds. The information herein is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

- IUPAC Name: Ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate
- Molecular Formula: C₁₁H₁₅NO₄S^[1]
- Molecular Weight: 257.31 g/mol ^[1]
- Exact Mass: 257.07217913 Da^[1]
- CAS Number: 2850-26-2^[2]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **Ethyl (tosylmethyl)carbamate**. These values are estimated based on the analysis of its functional groups and comparison with similar molecular structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.80	d	2H	Ar-H (ortho to SO ₂)
~7.35	d	2H	Ar-H (meta to SO ₂)
~5.50	t (broad)	1H	NH
~4.80	d	2H	SO ₂ -CH ₂ -NH
~4.15	q	2H	O-CH ₂ -CH ₃
~2.45	s	3H	Ar-CH ₃
~1.25	t	3H	O-CH ₂ -CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~156.0	C=O (Carbamate)
~144.5	Ar-C (para to CH_3)
~135.0	Ar-C (ipso, attached to SO_2)
~130.0	Ar-CH (meta to SO_2)
~128.5	Ar-CH (ortho to SO_2)
~62.0	O- $\text{CH}_2\text{-CH}_3$
~55.0	$\text{SO}_2\text{-CH}_2\text{-NH}$
~21.5	Ar- CH_3
~14.5	O- $\text{CH}_2\text{-CH}_3$

IR (Infrared) Spectroscopy

Technique: KBr Pellet

Frequency (cm^{-1})	Intensity	Assignment
~3300	Strong	N-H Stretch
~3000-2850	Medium	C-H Stretch (aliphatic)
~1700	Strong	C=O Stretch (carbamate)
~1595	Medium	C=C Stretch (aromatic)
~1340, 1160	Strong	S=O Stretch (sulfone)
~1250	Strong	C-O Stretch
~1100	Strong	C-N Stretch

MS (Mass Spectrometry)

Ionization Mode: Electrospray Ionization (ESI+)

m/z	Assignment
258.0795	$[\text{M}+\text{H}]^+$
280.0614	$[\text{M}+\text{Na}]^+$
155.0218	$[\text{C}_7\text{H}_7\text{O}_2\text{S}]^+$ (Tosyl fragment)
102.0555	$[\text{C}_4\text{H}_8\text{NO}_2]^+$ (Ethyl carbamate fragment)

Experimental Protocols

The following are detailed, representative protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Ethyl (tosylmethyl)carbamate** is dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.
- ^1H NMR Parameters:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Acquisition time: 4.0 seconds
 - Relaxation delay: 1.0 second
- ^{13}C NMR Parameters:
 - Pulse sequence: zgpg30 (proton-decoupled)
 - Number of scans: 1024
 - Acquisition time: 1.5 seconds

- Relaxation delay: 2.0 seconds
- Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of **Ethyl (tosylmethyl)carbamate** (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 32
- Data Processing: A background spectrum of the KBr pellet is first recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

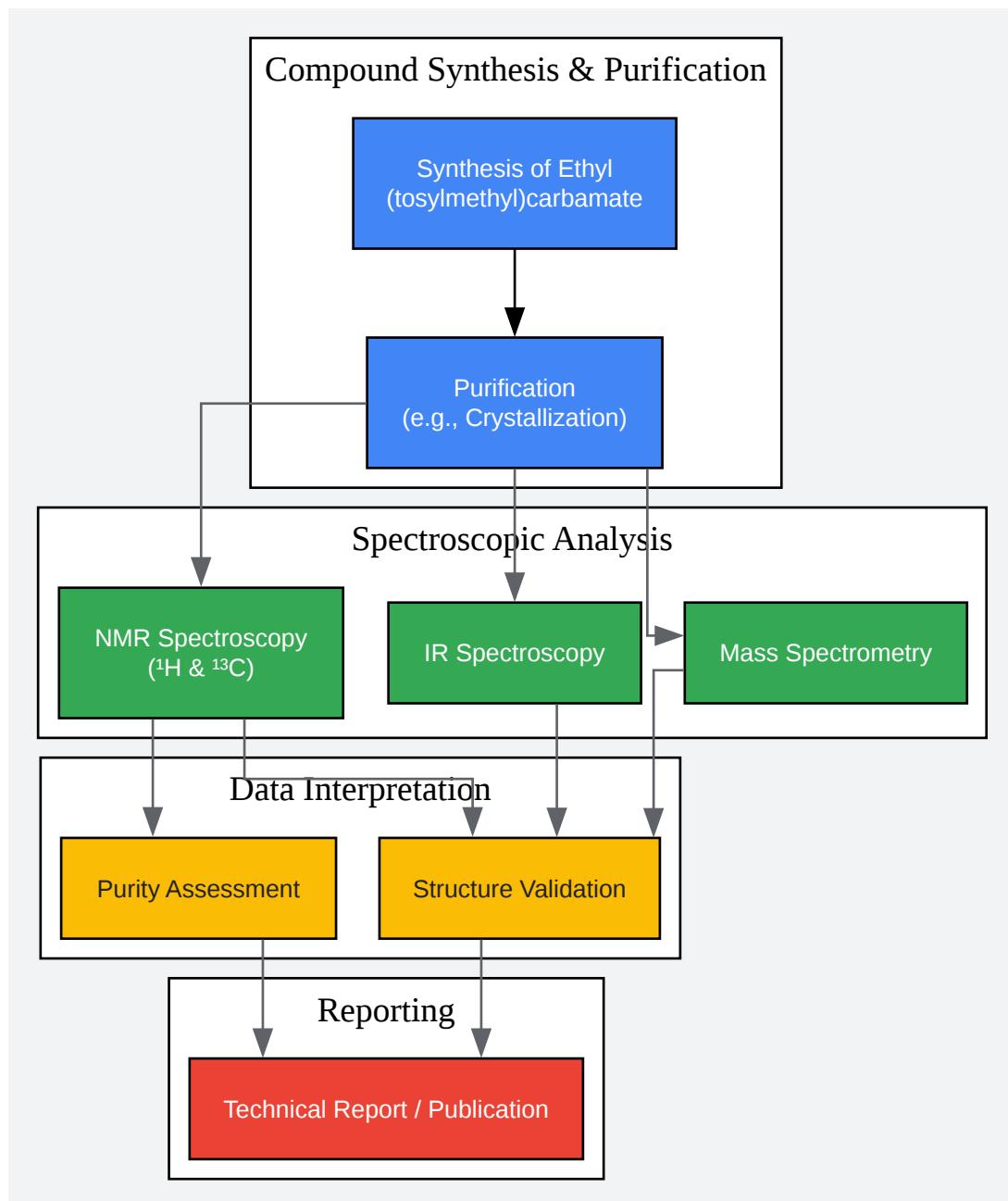
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Ethyl (tosylmethyl)carbamate** is prepared by dissolving less than 1 mg of the compound in 1 mL of methanol. This stock solution is further diluted to a final concentration of approximately 10 $\mu\text{g}/\text{mL}$ with methanol.
- Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- Parameters (Positive Ion Mode):

- Ionization mode: ESI+
- Capillary voltage: 3.5 kV
- Nebulizer pressure: 30 psi
- Drying gas flow: 8 L/min
- Drying gas temperature: 325 °C
- Mass range: m/z 50-500
- Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl (tosylmethyl)carbamate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

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